2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C14H15FN4O2S and a molecular weight of 322.36 g/mol This compound features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a 4-fluorophenylsulfonyl group
Preparation Methods
The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the piperazine and pyrimidine precursors.
Reaction Conditions: The piperazine derivative is reacted with a 4-fluorophenylsulfonyl chloride under basic conditions to form the intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with a pyrimidine derivative under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications, including :
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as :
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound lacks the fluorophenylsulfonyl group and may have different biological activities.
4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQSDPAXRNTOGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332475 |
Source
|
Record name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353771-38-7 |
Source
|
Record name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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